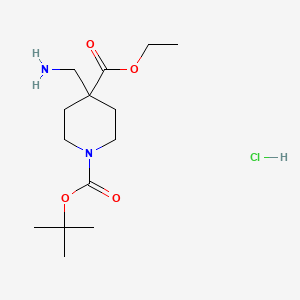

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

Vue d'ensemble

Description

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H27ClN2O4 and its molecular weight is 322.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride (CAS No. 1016258-69-7) is a compound of interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₇ClN₂O₄ |

| Molecular Weight | 304.83 g/mol |

| CAS Number | 1016258-69-7 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Research indicates that the compound may interact with various biological targets, primarily through modulation of neurotransmitter systems and enzyme inhibition. Its structural similarity to known piperidine derivatives suggests potential activity in neuropharmacology.

Neurotransmitter Interaction

Studies suggest that compounds similar to 1-tert-butyl piperidine derivatives can influence dopamine and serotonin receptors, which are crucial in treating mood disorders and schizophrenia. The aminomethyl group may enhance binding affinity to these receptors, leading to altered neurotransmission.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to the synthesis of neurotransmitters or metabolic processes associated with energy production.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The research highlighted modifications that enhanced antibacterial activity while reducing cytotoxicity in mammalian cells .

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The study found that derivatives could significantly reduce oxidative stress markers and improve neuronal survival rates .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a piperidine ring with tert-butyl and ethyl substituents, along with an aminomethyl group. Its structure contributes to its unique reactivity and functionality in different chemical contexts.

Targeted Protein Degradation

One of the most notable applications of this compound is in the field of targeted protein degradation. It serves as a crucial component in the design of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce the degradation of specific proteins within cells. The rigid structure provided by the piperidine moiety enhances the orientation of the degrader, facilitating effective ternary complex formation necessary for target protein ubiquitination and subsequent proteasomal degradation .

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. The incorporation of an aminomethyl group may enhance the bioactivity of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride, making it a candidate for further investigation in treating mood disorders. Studies on similar compounds have shown potential through modulation of neurotransmitter systems .

Enzyme Inhibition Studies

The compound can also be utilized in enzyme inhibition studies, particularly against enzymes involved in metabolic pathways relevant to various diseases. Its structural properties allow it to interact with active sites of enzymes, potentially leading to the development of novel inhibitors that could be used therapeutically .

Agricultural Applications

There is emerging interest in exploring the use of this compound in agricultural chemistry. Its properties may lend themselves to developing new agrochemicals aimed at pest control or enhancing crop resilience through biochemical pathways modulation. The potential for eco-friendly pest management solutions is particularly relevant given current trends towards sustainable agriculture practices .

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4;/h5-10,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMPURZDNLVYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.